molecular formula C23H26N4O4 B2380064 3-(4-(4-(2-methoxyphenyl)piperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione CAS No. 896373-69-6

3-(4-(4-(2-methoxyphenyl)piperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2380064
CAS No.: 896373-69-6
M. Wt: 422.485
InChI Key: BFDZFCNAUNXQBB-UHFFFAOYSA-N
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Description

3-(4-(4-(2-methoxyphenyl)piperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(4-(2-methoxyphenyl)piperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinazoline core, followed by the introduction of the piperazine moiety and the methoxyphenyl group. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(4-(4-(2-methoxyphenyl)piperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and methoxyphenyl moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to achieve the desired products.

Major Products Formed

The major products formed from these reactions include quinazoline N-oxides, dihydroquinazoline derivatives, and various substituted quinazoline compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of other biologically active quinazoline derivatives.

    Biology: It has been investigated for its potential as a biochemical probe to study cellular processes and signaling pathways.

    Medicine: The compound exhibits promising pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of advanced pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(4-(4-(2-methoxyphenyl)piperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes. For example, it may inhibit kinases involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(4-(4-(2-methoxyphenyl)piperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione include other quinazoline derivatives with different substituents, such as:

  • 3-(4-(4-(2-chlorophenyl)piperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione
  • 3-(4-(4-(2-fluorophenyl)piperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. The presence of the methoxyphenyl group, in particular, enhances its pharmacological properties and makes it a valuable compound for further research and development.

Properties

IUPAC Name

3-[4-[4-(2-methoxyphenyl)piperazin-1-yl]-4-oxobutyl]-1H-quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O4/c1-31-20-10-5-4-9-19(20)25-13-15-26(16-14-25)21(28)11-6-12-27-22(29)17-7-2-3-8-18(17)24-23(27)30/h2-5,7-10H,6,11-16H2,1H3,(H,24,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFDZFCNAUNXQBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CCCN3C(=O)C4=CC=CC=C4NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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